Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate is an organic compound with the molecular formula . This compound features a benzoate ester linked to a hydroxyphenyl ethyl group, which contributes to its unique chemical properties and potential applications in various scientific fields. It is recognized for its potential biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in medicinal chemistry and material science.
The compound is classified as an aromatic ester and is derived from salicylic acid derivatives. It is typically synthesized through esterification reactions involving 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid and methanol, facilitated by acid catalysts. Its structural characteristics position it within the broader category of phenolic compounds, which are known for their diverse biological activities .
The synthesis of methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate primarily involves the following steps:
Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate can undergo several chemical reactions:
The mechanism by which methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate exerts its biological effects involves several pathways:
Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate has diverse applications in various fields:
This compound's multifaceted nature makes it a valuable subject for ongoing research across multiple scientific domains.
Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate (CAS 63898-00-0) is a specialized organic compound with the systematic IUPAC name methyl 2-hydroxy-6-(4-hydroxyphenethyl)benzoate. Its molecular formula is C₁₆H₁₆O₄, corresponding to a molecular weight of 272.30 g/mol [2] [3] [4].
COC(=O)C1=C(CCC2=CC=C(O)C=C2)C=CC=C1O [2] JBLUWOHBXBPOKU-UHFFFAOYSA-N [2] Table 1: Key Identifiers of Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate
| Property | Value |
|---|---|
| CAS Registry Number | 63898-00-0 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate |
| Canonical SMILES | COC(=O)C1=C(CCC2=CC=C(O)C=C2)C=CC=C1O |
| InChI Key | JBLUWOHBXBPOKU-UHFFFAOYSA-N |
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5